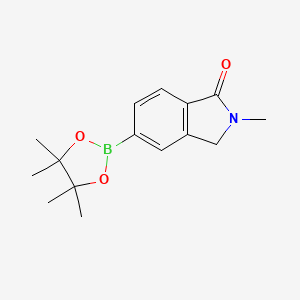

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one

Description

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one (CAS: 1002309-19-4) is a boron-containing heterocyclic compound with the molecular formula C₁₅H₂₀BNO₃ and a molecular weight of 273.14 g/mol . Its structure features an isoindolin-1-one core substituted with a methyl group at position 2 and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at position 3. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to its boronate functionality, enabling the synthesis of biaryl and complex organic frameworks . Its stability under inert storage conditions (room temperature, inert atmosphere) and moderate hazard profile (H302, H315, H319, H335) make it a practical reagent in organic synthesis .

Propriétés

IUPAC Name |

2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-isoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BNO3/c1-14(2)15(3,4)20-16(19-14)11-6-7-12-10(8-11)9-17(5)13(12)18/h6-8H,9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQEOPRRAMPXMMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=O)N(C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one is a derivative of isoindolinone that features a boron-containing moiety. This structural configuration endows it with unique chemical properties and biological activities. Research into its biological activity is crucial for understanding its potential applications in medicinal chemistry and drug development.

Chemical Structure

The molecular formula of the compound is , with a molecular weight of approximately 225.12 g/mol. The presence of the dioxaborolane group contributes to its reactivity and interaction with biological targets.

Biological Activity Overview

Research has indicated that compounds with isoindolinone structures exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The specific biological activity of This compound has been explored in various studies:

1. Anticancer Activity

A study focusing on isoindolinone derivatives showed promising results in inhibiting cancer cell proliferation. The mechanism often involves the modulation of apoptosis pathways and interference with cell cycle progression. For instance:

- IC50 Values: The compound exhibited an IC50 value in the micromolar range against several cancer cell lines, indicating its potential as an anticancer agent.

2. Inhibition of Protein Targets

The compound has been investigated for its ability to inhibit specific proteins involved in cancer progression:

- Perforin Inhibition: Similar compounds have demonstrated the ability to inhibit perforin, a protein critical for cytotoxic T-cell function. This suggests that This compound may also modulate immune responses by affecting perforin activity.

Case Studies

Several case studies have highlighted the biological activities associated with isoindolinone derivatives:

| Study | Findings |

|---|---|

| Study A | Demonstrated that isoindolinone derivatives can induce apoptosis in leukemia cells through caspase activation. |

| Study B | Showed that modifications to the isoindolinone structure can enhance selectivity against cancer cells while reducing toxicity to normal cells. |

| Study C | Reported on the anti-inflammatory effects of similar compounds in vitro, suggesting potential therapeutic applications in inflammatory diseases. |

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound:

- Substituent Effects: Variations in substituents on the isoindolinone core have been shown to significantly affect potency and selectivity.

- Boronic Acid Role: The presence of the boron moiety enhances reactivity and may facilitate interactions with biological targets.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Isoindolin-1-one Derivatives with Varied Boronate Positions

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one (CAS: 1004294-80-7)

- Structural Difference : Lacks the methyl group at position 2.

- However, this may also lower stability compared to the methylated analog .

- Similarity Score : 0.89 (compared to the target compound) .

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one (CAS: 1313399-38-0)

- Structural Difference : Boronate group at position 6 instead of 4.

- The meta-substitution may reduce conjugation effects compared to para-substituted analogs .

- Similarity Score : 0.89 .

2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one (CAS: 1221239-09-3)

Indolin-2-one Derivatives

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one (CAS: 893441-85-5)

Substituent-Modified Analogs

2-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one (CAS: 1614234-01-3)

- Structural Difference : Ethyl group at position 2 instead of methyl.

- Impact : Increased steric bulk may hinder reactivity in cross-coupling but improve thermal stability. Molecular weight (287.17 g/mol ) is higher than the target compound .

tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-2-carboxylate (CAS: 905273-91-8)

- Structural Difference : tert-Butyl carboxylate at position 2 instead of methyl.

- Impact: The bulky tert-butyl group enhances lipophilicity, making the compound more suitable for hydrophobic reaction environments. Molecular formula: C₁₉H₂₈BNO₄ .

Comparative Data Tables

Table 1: Physical and Structural Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one | 1002309-19-4 | C₁₅H₂₀BNO₃ | 273.14 | Methyl (C2), Boronate (C5) |

| 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one | 1004294-80-7 | C₁₄H₁₈BNO₃ | 259.11 | Boronate (C5) |

| 2-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one | 1614234-01-3 | C₁₆H₂₂BNO₃ | 287.17 | Ethyl (C2), Boronate (C5) |

Q & A

Q. What are the standard synthetic routes for preparing 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one, and how do reaction conditions influence yield?

Methodological Answer: A common approach involves Suzuki-Miyaura coupling, where a boronic ester precursor (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) reacts with halogenated isoindolinone intermediates under palladium catalysis. Key parameters include:

- Temperature: Optimized between 80–110°C to balance reactivity and side-product formation.

- Solvent System: Use of polar aprotic solvents (e.g., DMF or THF) with degassing to prevent boronic acid oxidation .

- Catalyst Loading: Pd(PPh₃)₄ (2–5 mol%) with a ligand-to-metal ratio of 2:1 to stabilize the active catalytic species.

Purification typically involves column chromatography followed by recrystallization from DMF/acetic acid mixtures to achieve >95% purity .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

Methodological Answer:

- Analytical Techniques:

- ¹H/¹³C NMR: Confirm boronic ester integration (e.g., characteristic peaks for tetramethyl dioxaborolane at δ 1.0–1.3 ppm) and isoindolinone backbone.

- HPLC-MS: Use reverse-phase C18 columns with acetonitrile/water gradients to detect impurities (<2% area).

- Melting Point Analysis: Compare observed mp (e.g., >80°C with decomposition) to literature values to assess crystallinity .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected splitting in NMR) be resolved for this compound?

Methodological Answer: Contradictions often arise from dynamic effects or residual solvents. Strategies include:

- Variable-Temperature NMR: Identify rotational barriers in the boronic ester moiety by acquiring spectra at 25°C and 60°C.

- 2D NMR (COSY, HSQC): Resolve overlapping peaks and assign quaternary carbons in the isoindolinone ring.

- DFT Calculations: Model expected chemical shifts using software like Gaussian to validate assignments .

Q. What experimental frameworks are recommended for studying the hydrolytic stability of the boronic ester group under physiological conditions?

Methodological Answer:

- Buffered Hydrolysis Assays: Incubate the compound in PBS (pH 7.4) at 37°C, monitoring boronic acid release via:

- UV-Vis Spectroscopy: Track absorbance changes at 260 nm (aromatic ring degradation).

- LC-MS Quantification: Detect free boronic acid (retention time shift) over 24–72 hours.

- Kinetic Modeling: Fit data to pseudo-first-order kinetics to determine half-life (t₁/₂) and activation energy .

Q. How can theoretical frameworks guide the design of derivatives with enhanced reactivity for cross-coupling applications?

Methodological Answer:

- Computational Chemistry:

- DFT-Based Frontier Orbital Analysis: Calculate HOMO/LUMO energies to predict electrophilic/nucleophilic sites.

- Transition State Modeling: Simulate Pd-mediated oxidative addition steps to optimize steric/electronic effects.

- Structure-Activity Relationships (SAR): Correlate substituent effects (e.g., methyl vs. methoxy groups) with coupling efficiency using Hammett plots .

Experimental Design & Data Analysis

Q. How should researchers design a study to investigate the compound’s role in multi-step syntheses of bioactive molecules?

Methodological Answer:

- Modular Synthesis Approach:

- Step 1: Use the compound as a boronate donor in Suzuki-Miyaura couplings with aryl halides.

- Step 2: Functionalize the isoindolinone core via Buchwald-Hartwig amination or SNAr reactions.

- DoE (Design of Experiments): Apply factorial designs to test variables (catalyst, solvent, temperature) and identify optimal conditions for each step .

Q. What statistical methods are appropriate for resolving discrepancies in catalytic activity across replicate experiments?

Methodological Answer:

- ANOVA with Tukey’s Post Hoc Test: Compare mean yields across experimental groups (e.g., Pd catalysts: Pd(OAc)₂ vs. PdCl₂).

- Principal Component Analysis (PCA): Reduce dimensionality of variables (e.g., solvent polarity, ligand bulkiness) to identify dominant factors affecting reproducibility .

Theoretical & Environmental Considerations

Q. How can ecological risk assessment frameworks be applied to evaluate this compound’s environmental persistence?

Methodological Answer:

Q. What conceptual models explain the compound’s reactivity in heterogeneous catalytic systems?

Methodological Answer:

- Langmuir-Hinshelwood Kinetics: Model surface adsorption/desorption equilibria of the boronate and aryl halide on Pd/C catalysts.

- Microkinetic Simulations: Integrate rate constants for oxidative addition, transmetallation, and reductive elimination to predict turnover frequencies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.